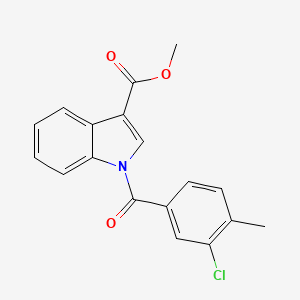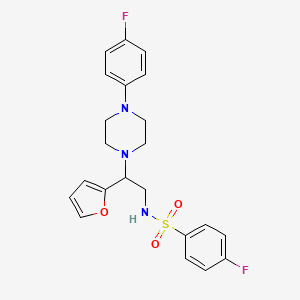![molecular formula C7H12ClF2N B2980087 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 1886967-27-6](/img/structure/B2980087.png)
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the molecular formula C7H12ClF2N . It has an average mass of 183.627 Da and a monoisotopic mass of 183.062637 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is reportedly the first method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Mechanism of Action
The exact mechanism of action of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride is not fully understood. However, it has been proposed that this compound acts as a modulator of the glutamatergic system, which is involved in various neurological processes. This compound has been shown to increase the release of glutamate, an excitatory neurotransmitter, in certain brain regions. This increase in glutamate release may contribute to the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase the activity of certain enzymes that are involved in the metabolism of neurotransmitters. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield. This compound can also be easily administered to animals via injection or oral gavage. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret certain experimental results.
Future Directions
There are several future directions for the study of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride. One potential area of research is the development of more potent and selective this compound analogs. Another potential area of research is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential applications in various scientific research studies. It can be easily synthesized and administered to animals, making it an attractive candidate for lab experiments. This compound has been shown to have various biochemical and physiological effects, and its exact mechanism of action is not fully understood. There are several future directions for the study of this compound, including the development of more potent and selective analogs and the investigation of its potential applications in the treatment of other neurological disorders.
Synthesis Methods
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride can be synthesized using a one-pot reaction of 1,1-difluoroethane, bicyclo[1.1.1]pentane, and ammonia in the presence of a palladium catalyst. The reaction proceeds under mild conditions and produces this compound in high yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride has shown potential applications in various scientific research studies. It has been studied as a potential therapeutic agent for the treatment of depression, anxiety, and other neuropsychiatric disorders. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, this compound has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c1-5(8,9)6-2-7(10,3-6)4-6;/h2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEOARJKUUZQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2980006.png)
![N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2980007.png)
![6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980009.png)
![1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2980010.png)
![4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2980011.png)

![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)
![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)

![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)

![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)
